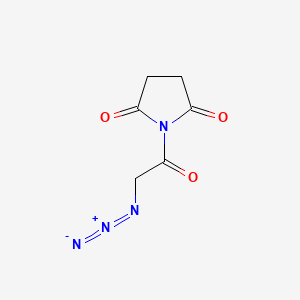
4-(3,3-Difluoropiperidin-1-yl)benzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,3-Difluoropiperidin-1-yl)benzene-1,2-diamine is a chemical compound with the molecular formula C11H14F2N2 It is a derivative of piperidine, a six-membered ring containing nitrogen, and features two fluorine atoms attached to the piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Difluoropiperidin-1-yl)benzene-1,2-diamine typically involves the reaction of 3,3-difluoropiperidine with a suitable benzene-1,2-diamine derivative. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and a catalyst like palladium on carbon. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,3-Difluoropiperidin-1-yl)benzene-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated benzene derivatives, while reduction can produce partially or fully reduced amine products .
Applications De Recherche Scientifique
4-(3,3-Difluoropiperidin-1-yl)benzene-1,2-diamine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(3,3-Difluoropiperidin-1-yl)benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 4-(3,3-Difluoropiperidin-1-yl)benzene-1,2-diamine include:
4-(Piperidin-1-yl)benzene-1,2-diamine: Lacks the fluorine atoms, which can affect its chemical reactivity and binding properties.
3,3-Difluoropiperidine hydrochloride: A simpler derivative that lacks the benzene-1,2-diamine moiety.
Uniqueness
The presence of both the difluoropiperidine and benzene-1,2-diamine moieties in this compound makes it unique. This combination imparts distinct chemical properties, such as enhanced stability and specific binding interactions, which are not observed in its simpler analogs .
Propriétés
Formule moléculaire |
C11H15F2N3 |
|---|---|
Poids moléculaire |
227.25 g/mol |
Nom IUPAC |
4-(3,3-difluoropiperidin-1-yl)benzene-1,2-diamine |
InChI |
InChI=1S/C11H15F2N3/c12-11(13)4-1-5-16(7-11)8-2-3-9(14)10(15)6-8/h2-3,6H,1,4-5,7,14-15H2 |
Clé InChI |
BJBAJQQNHVPQIP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)C2=CC(=C(C=C2)N)N)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Bromo-1-(2-methoxyethyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B12077548.png)



![2-amino-1-[2-[2-[2-[2-(2-amino-4-oxo-5H-imidazol-1-yl)ethylamino]ethylamino]ethylamino]ethyl]-5H-imidazol-4-one](/img/structure/B12077560.png)








